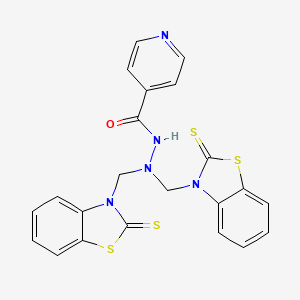
4-Pyridinecarboxylic acid, 2,2-bis((2-thioxo-3(2H)-benzothiazolyl)methyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinecarboxylic acid, 2,2-bis((2-thioxo-3(2H)-benzothiazolyl)methyl)hydrazide is a complex organic compound that features a pyridine ring, carboxylic acid group, and benzothiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 2,2-bis((2-thioxo-3(2H)-benzothiazolyl)methyl)hydrazide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzothiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide or similar reagents.
Attachment to the pyridine ring: The benzothiazole units can be linked to the pyridine ring via a hydrazide linkage, often involving the reaction of hydrazine derivatives with carboxylic acid chlorides or esters.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole rings.
Reduction: Reduction reactions could target the nitrogen-nitrogen bond in the hydrazide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the pyridine ring or benzothiazole moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms.
科学的研究の応用
Chemistry
Catalysis: Compounds with benzothiazole rings are often explored as catalysts in organic reactions.
Ligand design: The hydrazide linkage can serve as a versatile ligand in coordination chemistry.
Biology
Antimicrobial agents: Benzothiazole derivatives are known for their antimicrobial properties.
Enzyme inhibitors: The compound might be studied for its potential to inhibit specific enzymes.
Medicine
Drug development: The compound could be a candidate for drug development, particularly in targeting diseases where benzothiazole derivatives have shown efficacy.
Industry
Material science: The compound might be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action for 4-Pyridinecarboxylic acid, 2,2-bis((2-thioxo-3(2H)-benzothiazolyl)methyl)hydrazide would depend on its specific application. For example:
Biological activity: It might interact with specific enzymes or receptors, inhibiting their function.
Catalytic activity: The compound could facilitate chemical reactions by stabilizing transition states or intermediates.
類似化合物との比較
Similar Compounds
4-Pyridinecarboxylic acid derivatives: Compounds with similar pyridine and carboxylic acid structures.
Benzothiazole derivatives: Compounds featuring the benzothiazole ring.
Uniqueness
The unique combination of pyridine, carboxylic acid, and benzothiazole moieties in 4-Pyridinecarboxylic acid, 2,2-bis((2-thioxo-3(2H)-benzothiazolyl)methyl)hydrazide might confer specific properties not found in other compounds, such as enhanced biological activity or unique electronic properties.
生物活性
4-Pyridinecarboxylic acid, 2,2-bis((2-thioxo-3(2H)-benzothiazolyl)methyl)hydrazide, also known by its CAS number 71085-96-6, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antibacterial, antifungal, and antioxidant effects.
- Molecular Formula : C22H17N5OS4
- Molecular Weight : 495.66 g/mol
- CAS Number : 71085-96-6
- SMILES Notation : n1(c(sc2c1cccc2)=S)CN(Cn3c(sc4c3cccc4)=S)NC(=O)c5ccncc5
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazine and thiosemicarbazones. The process can yield various derivatives that may exhibit enhanced biological activity.
Antibacterial Activity
Research has demonstrated that derivatives of 4-pyridinecarboxylic acid exhibit potent antibacterial properties against various strains of bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 1.95 µg/mL against Staphylococcus spp., indicating strong antibacterial potential .
- Compounds derived from this framework have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis .
Antifungal Activity
The compound has also been evaluated for its antifungal properties:
- Studies indicated significant activity against Candida albicans and other fungal pathogens, with MIC values comparable to standard antifungal agents .
Antioxidant Activity
The antioxidant capabilities of this compound were assessed using the DPPH free radical scavenging assay:
- One derivative exhibited a scavenging activity of 72.93% at a concentration of 25 µg/mL, demonstrating its potential as an antioxidant .
Detailed Research Findings
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical and laboratory settings:
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound effectively inhibited growth at low concentrations, suggesting potential for development into therapeutic agents .
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit acetylcholinesterase (AChE), showing significant inhibition which may have implications in treating neurodegenerative diseases .
- Antifungal Potency : Another study focused on the antifungal activity against resistant strains of fungi, demonstrating that modifications to the hydrazide structure could enhance efficacy .
特性
CAS番号 |
71085-96-6 |
|---|---|
分子式 |
C22H17N5OS4 |
分子量 |
495.7 g/mol |
IUPAC名 |
N',N'-bis[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C22H17N5OS4/c28-20(15-9-11-23-12-10-15)24-25(13-26-16-5-1-3-7-18(16)31-21(26)29)14-27-17-6-2-4-8-19(17)32-22(27)30/h1-12H,13-14H2,(H,24,28) |
InChIキー |
FKYOAWYFVZWIKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C(=S)S2)CN(CN3C4=CC=CC=C4SC3=S)NC(=O)C5=CC=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















